N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group and at position 7 with a 2-(4-methylphenoxy)acetamide moiety. Its molecular formula is C20H23N2O4S (assuming similarity to ’s analog with 4-methoxyphenoxy), and it is hypothesized to have a molecular weight of approximately 388–395 g/mol.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-12-4-5-16-8-9-17(13-19(16)22)21-20(23)14-26-18-10-6-15(2)7-11-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDDOZVLPVUGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a 4-methylphenoxy acetamide. The molecular formula is , with a molecular weight of approximately 364.47 g/mol. The presence of the sulfonamide group enhances its solubility and biological activity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds containing the tetrahydroquinoline structure exhibit notable antimicrobial activity . For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide functional group is known to interfere with bacterial folate synthesis, which is critical for their growth and reproduction .
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the suppression of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Tetrahydroquinoline Core : Variations in substituents on the tetrahydroquinoline ring can enhance or diminish activity.
- Sulfonamide Group : The presence of the ethanesulfonyl moiety is crucial for maintaining solubility and biological interaction.
- Phenoxy Acetamide Linkage : Alterations in the phenoxy group can affect binding affinity to biological targets.
Case Studies
- Antimicrobial Evaluation : A study conducted on various sulfonamide derivatives found that modifications to the tetrahydroquinoline core led to enhanced antimicrobial potency against Gram-positive bacteria .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potential for further development as anticancer agents .
- Inflammation Models : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting effective anti-inflammatory properties .
Scientific Research Applications
Antimicrobial Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide exhibits promising antimicrobial properties. The sulfonamide functional group is known to inhibit bacterial enzyme pathways essential for cell wall synthesis, leading to bactericidal effects. Studies have shown that derivatives of this compound can effectively target both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent research indicates that this compound may possess anticancer properties. Its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis has been documented in various cancer cell lines. For example, compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in preclinical models.
Neurological Applications
The tetrahydroquinoline structure is associated with neuroprotective effects. Preliminary studies suggest that this compound may enhance cognitive functions and provide neuroprotection against oxidative stress. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antibacterial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains, demonstrating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, researchers assessed the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key analogs differ in substituents on the phenoxy ring or sulfonyl group, significantly altering physicochemical properties (Table 1):
Table 1: Comparison of Key Analogs
*Estimated based on substituent contributions; †Calculated from molecular formula.
Key Observations:
- Lipophilicity (logP): The 4-chloro substituent (G513-0613) increases logP (3.41) compared to 4-methyl (~3.1) and 4-methoxy (~2.8) due to chlorine’s hydrophobic nature. Aromatic sulfonyl groups (e.g., 4-methoxybenzenesulfonyl in ) further elevate logP (~3.8) .
- Solubility: Ethanesulfonyl derivatives (e.g., Target compound, G513-0613) likely exhibit better aqueous solubility than analogs with aromatic sulfonates (e.g., ) due to reduced molecular rigidity and lower molecular weight .
Preparation Methods
Nitration and Reduction Pathway
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling of 7-bromo-1,2,3,4-tetrahydroquinoline with ammonia or an amine precursor under microwave irradiation achieves the 7-amino derivative.
The introduction of the ethanesulfonyl group to the secondary amine of tetrahydroquinoline follows established sulfonylation protocols.
Reaction Conditions and Optimization
-
Reagent : Ethanesulfonyl chloride (1.2–2.0 equiv)
-
Base : Pyridine (1.5–3.0 equiv) or triethylamine
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Time : 1–12 hours
1,2,3,4-Tetrahydroquinolin-7-amine (4.53 mmol) is dissolved in pyridine (10 mL) and cooled to 0°C. Ethanesulfonyl chloride (8.60 mmol) is added dropwise, and the mixture is stirred for 1 h. The reaction is quenched with 1N HCl, extracted with ethyl acetate, dried (MgSO₄), and purified via column chromatography (EtOAc/hexane) to yield 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (79% yield).
Key Data Table : Sulfonylation Conditions and Yields
Amidation at the 7-Position
The 7-amino group is acylated with 2-(4-methylphenoxy)acetyl chloride to form the acetamide moiety.
Acylation Methods
-
Schotten-Baumann Reaction :
-
Coupling Agents :
1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (3.53 mmol) is dissolved in DCM (20 mL) with pyridine (5.3 mmol). 2-(4-Methylphenoxy)acetyl chloride (4.24 mmol) is added at 20°C, and the mixture is stirred for 12 h. After extraction and purification (column chromatography, EtOAc/hexane), N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide is obtained (53–87% yield).
Key Data Table : Amidation Conditions and Yields
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Acetyl chloride | DCM/H₂O | 53 |
| EDCl/HOBt | 2-(4-MePhO)acetic acid | DMF | 87 |
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, EtOAc/hexane gradients) or recrystallization (MeOH/EtOAc). Characterization includes:
-
NMR : Distinct signals for ethanesulfonyl (–SO₂–, δ 2.97 ppm) and acetamide (–NHCO–, δ 5.50 ppm).
-
HRMS : Molecular ion peak matching C₂₀H₂₃N₂O₄S (calc. 399.1381, obs. 399.1378).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions at the 5- and 7-positions require directing groups (e.g., –OMe) during nitration.
-
Side Reactions : Over-sulfonylation is mitigated by controlled reagent stoichiometry and low temperatures.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction times and improves purity .
Q & A
Q. What are the common synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Formation of the tetrahydroquinoline core : Nitroarenes (e.g., nitroquinoline derivatives) can undergo palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to generate the tetrahydroquinoline scaffold .
Sulfonylation : Ethanesulfonyl groups are introduced via nucleophilic substitution or sulfonic anhydride reactions under reflux conditions (e.g., acetic anhydride as a solvent) .
Acetamide coupling : The 4-methylphenoxyacetamide moiety is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct acetylation .
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ~255 nm (common for aromatic acetamides) .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., ethanesulfonyl methyl protons at δ 1.3–1.5 ppm; tetrahydroquinoline ring protons at δ 2.8–3.2 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles, particularly for sulfonyl and acetamide groups (e.g., torsion angles for nitro group planarity in related compounds ).
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
Q. What solvents are suitable for this compound in experimental settings?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for solubility in coupling reactions .
- Crystallization : Ethanol or methanol due to moderate solubility (>60 µg/mL in ethanol for structurally similar acetamides ).
- Avoid hygroscopic solvents : Store in anhydrous THF or acetonitrile for moisture-sensitive intermediates .
Advanced Research Questions
Q. What strategies optimize catalytic efficiency in the cyclization steps of tetrahydroquinoline derivatives?
- Methodological Answer :
- Catalyst Selection : Palladium(II) acetate with ligands like Xantphos enhances reductive cyclization yields (85–92%) by stabilizing intermediates .
- CO Surrogates : Replace toxic CO gas with safer alternatives like formic acid, which decomposes in situ to generate CO .
- Reaction Monitoring : Use in situ IR spectroscopy to track nitro group reduction (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
- Solvent Optimization : Toluene or dioxane improves regioselectivity over DMSO due to reduced polarity .
Q. How to resolve discrepancies between computational models and experimental data in structural analysis?
- Methodological Answer :
- Hybrid DFT/X-ray Refinement : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with X-ray data to resolve bond-length mismatches (e.g., sulfonyl S–O bonds ).
- Dynamic NMR : For flexible groups (e.g., ethanesulfonyl), variable-temperature NMR (VT-NMR) can identify conformational exchange broadening .
- Torsion Angle Validation : Compare computational torsion angles (e.g., O1–N1–C3–C2) with crystallographic data to adjust force field parameters .
Q. What in vitro assays are appropriate for preliminary bioactivity screening of sulfonamide-containing acetamides?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to measure IC₅₀ values .
- Cellular Uptake : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .
- Cytotoxicity : MTT assay (IC₅₀ determination) with positive controls (e.g., doxorubicin) to assess selectivity .
- Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to suspected targets (e.g., kinase domains) .
Notes on Contradictory Data & Best Practices
- Contradictory Solubility Data : If solubility varies between sources (e.g., ethanol vs. DMSO), verify via saturation shake-flask method with HPLC quantification .
- Spectral Artifacts : For NMR, use deuterated solvents stored over molecular sieves to suppress water peaks interfering with acetamide signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
